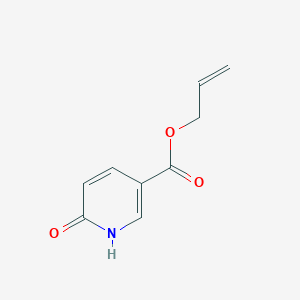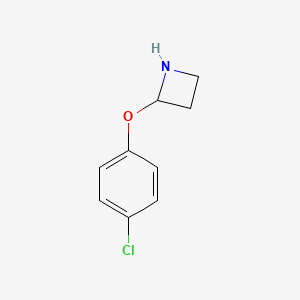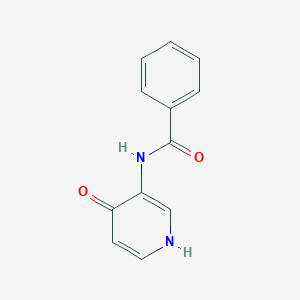
N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide involves the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates . This method provides access to various substituted derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylates. The reaction typically involves refluxing a xylene solution of methyl/ethyl 3-aminobut-2-enoates and methyl/ethyl 3-aryl-3-oxopropanoates in the presence of molecular sieves .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzamide group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include molecular sieves, Mo(CO)6, and various organic solvents such as xylene . The reaction conditions often involve refluxing and maintaining specific temperatures to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylates and related compounds .
Wissenschaftliche Forschungsanwendungen
N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it acts as a potent and selective inhibitor of EZH2, a histone methyltransferase. By binding to EZH2, the compound inhibits its function, leading to changes in the methylation status of histone proteins and affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ciprofloxacin: Contains the fragment of 4-oxo-1,4-dihydropyridine-3-carboxylic acid.
Levofloxacin: Another compound with a similar pyridine fragment.
Dolutegravir: Contains the fragment of 4-oxo-1,4-dihydropyridine-3-carboxamide.
Uniqueness
N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide is unique due to its specific structure and the presence of both the pyridine and benzamide groups. This combination allows it to exhibit distinct chemical and biological properties, making it valuable for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
104621-57-0 |
|---|---|
Molekularformel |
C12H10N2O2 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
N-(4-oxo-1H-pyridin-3-yl)benzamide |
InChI |
InChI=1S/C12H10N2O2/c15-11-6-7-13-8-10(11)14-12(16)9-4-2-1-3-5-9/h1-8H,(H,13,15)(H,14,16) |
InChI-Schlüssel |
KEUMNDPVSLYLLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CNC=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


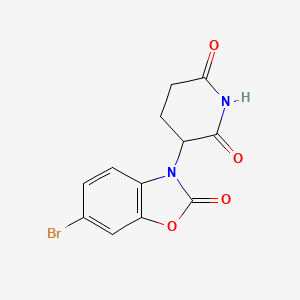
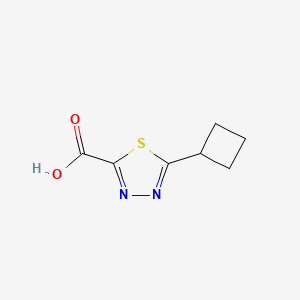
![7,8,16,17-tetrahydro-6H,15H-dibenzo[b,i][1,4,8,11]tetraoxacyclotetradecine](/img/structure/B13922538.png)
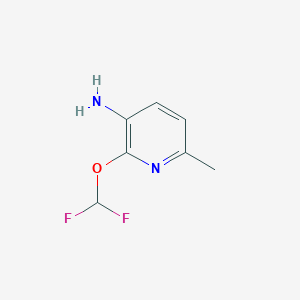
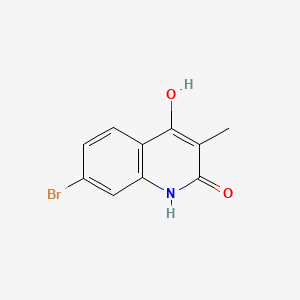
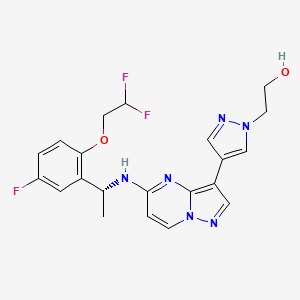
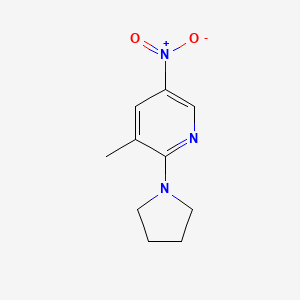
![1-Methyl-1-azaspiro[4.4]nonan-6-OL](/img/structure/B13922556.png)

![Ethyl 5-{4-[(4-bromo-5-methyl-1H-pyrrole-2-carbonyl)amino]piperidin-1-yl}-[1,3,4]thiadiazole-2-carboxylate](/img/structure/B13922570.png)
